Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate
Description
Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate (CAS: 10063-97-5) is a cyclohexadiene-derived ester with applications in fragrance and specialty chemical industries. Its structure features a 1,3-diene system, a carboxylate ester group at position 1, and three methyl substituents at positions 2, 6, and 6. The compound’s safety data highlights flammability, reactivity, and toxicity risks, necessitating stringent handling protocols (e.g., P210: "Avoid heat/sparks/open flames") .
Properties
IUPAC Name |
methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8-6-5-7-11(2,3)9(8)10(12)13-4/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVHAZNNVRXKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551940 | |
| Record name | Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10063-97-5 | |
| Record name | Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
A suspension of methyltriphenylphosphonium bromide (2.14 g, 6.0 mmol) in tetrahydrofuran (THF, 25 mL) is treated with n-butyllithium (n-BuLi, 2.5 M in hexane, 6.5 mmol) at 0°C under argon. After 20 minutes, methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde (5.0 mmol) is added. The mixture warms to room temperature, and the reaction is quenched with saturated ammonium chloride (20 mL). Extraction with ethyl acetate (2 × 30 mL), drying over sodium sulfate, and column chromatography yield the product.
Mechanistic Insights
The ylide (Ph₃P=CH₂) attacks the aldehyde carbonyl, forming a betaine intermediate that collapses to release triphenylphosphine oxide and generate the diene. Steric hindrance from the 2,6,6-trimethyl groups necessitates precise temperature control to avoid side reactions.
Yield and Limitations
Yields for analogous 1,3-diene syntheses via this method range from 41% to 75%, depending on substituent bulk. Challenges include competing eliminations and sensitivity to moisture, requiring anhydrous conditions.
Acid-Catalyzed Dehydration of Cyclohexenol Precursors
Dehydration of alcohols to alkenes is a classical method for diene synthesis. For the target compound, this approach starts with a tertiary alcohol precursor.
Synthetic Procedure
Methyl 2,6,6-trimethylcyclohex-2-enol-1-carboxylate (292 mg, 1.5 mmol) is dissolved in n-hexane (2 mL) and treated with concentrated sulfuric acid (100 μL) at 0°C. Vigorous stirring at room temperature for 5 hours induces dehydration. The organic layer is separated, washed with sodium bicarbonate and brine, dried, and purified via flash chromatography to afford the diene.
Reaction Optimization
The use of hexane as a solvent minimizes carbocation rearrangements, while sulfuric acid protonates the hydroxyl group, facilitating β-hydride elimination. This method avoids strong bases, making it compatible with acid-stable esters.
Performance Metrics
Reported yields for this route reach 52%, with purity confirmed by NMR and mass spectrometry. The main drawback is the need for a pre-synthesized alcohol precursor, which adds synthetic steps.
Deconjugative α-Alkylation Followed by Esterification
This two-step method leverages the deconjugative alkylation of α,β-unsaturated aldehydes, followed by esterification to install the methyl carboxylate group.
Alkylation Step
A cyclohexene-1-carboxaldehyde derivative (0.12 mmol) is treated with tert-butoxide (t-BuOK) and sodium hydride (NaH) in THF, promoting α-deprotonation. An alkyl bromide (0.10 mmol) is added, and the mixture stirs at room temperature. After completion, the aldehyde intermediate is isolated via extraction and chromatography.
Esterification Step
The alkylated aldehyde is dissolved in methanol with a catalytic amount of sulfuric acid and refluxed for 12 hours. Solvent removal and purification yield the methyl ester.
Advantages and Challenges
This route allows modular introduction of alkyl groups but requires stringent anhydrous conditions. Yields for analogous transformations are unreported but likely depend on steric effects from the 2,6,6-trimethyl groups.
Comparative Analysis of Synthetic Methods
Emerging Strategies and Catalytic Approaches
Recent patents describe cyclopropanation and cross-coupling techniques to functionalize dienes. For example, palladium-catalyzed vinylation of stannanes with halogenated precursors could access substituted derivatives. However, these methods remain untested for the target compound.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. The Wittig reaction’s reliance on n-BuLi and phosphonium salts raises scalability concerns due to pyrophoric reagents. Conversely, acid-catalyzed dehydration uses inexpensive sulfuric acid but generates stoichiometric waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylic acid.
Reduction: Formation of 2,6,6-trimethylcyclohexa-1,3-diene-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The compound’s effects are mediated through these interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Ethyl 2,6,6-Trimethylcyclohexa-1,3-diene-1-carboxylate (Ethyl Safranate)
- Structure : Ethyl ester analogue (CAS: 35044-59-8) with identical cyclohexadiene backbone but an ethyl group replacing the methyl ester.
- Properties: Boiling Point: 246.8°C (at 760 mmHg) ; 93–95°C (at 11 Torr) . Density: 0.963 g/cm³ . Applications: Key in perfumery for saffron, fruity (plum, apple), and leather notes . Safety: Less detailed data than methyl analogue but likely similar hazards due to shared ester functionality.
Ethyl 2,6,6-Trimethylcyclohexa-2,4-diene-1-carboxylate
- Structure : Double bonds at positions 2,4 instead of 1,3 (CAS: 35044-57-6).
Reaction Mass of Ethyl 1,3- and 2,4-Diene Isomers
- Composition: Mixture of ethyl 1,3- and 2,4-diene carboxylates (CAS: Not specified).
- Applications : Industrial use likely prioritizes cost-effectiveness over purity, with blended physical properties .
Comparative Data Table
Functional Group and Isomerism Effects
- Ester Group: Methyl esters generally exhibit higher volatility and lower boiling points than ethyl esters, influencing their use in fragrances (e.g., faster evaporation for top notes in methyl vs. longer-lasting heart notes in ethyl) .
- Double Bond Position : 1,3-Diene systems (methyl/ethyl) offer greater conjugation and stability compared to 2,4-diene isomers, impacting photochemical reactivity and storage requirements .
- Isomer Blends : Commercial products like "Oriental Ester" combine isomers (e.g., 35044-57-6, 35044-58-7, 35044-59-8) to balance cost and performance in mass-market fragrances .
Toxicological and Regulatory Considerations
- Methyl ester’s stringent safety warnings suggest higher acute toxicity than ethyl analogues .
- Regulatory Status : Ethyl safranate is approved for fragrances under ECHA guidelines, whereas methyl ester’s niche use may require case-specific safety assessments .
Biological Activity
Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate (CAS No. 10063-97-5) is a chemical compound with the molecular formula CHO and a molecular weight of approximately 180.247 g/mol. This compound has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 10063-97-5 |
| Molecular Formula | CHO |
| Molecular Weight | 180.247 g/mol |
| Synonyms | Various (e.g., SCHEMBL11179673) |
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are essential for neutralizing free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Studies have shown that this compound may possess anti-inflammatory properties. Inflammation is a key factor in many chronic diseases; thus, compounds that can modulate inflammatory responses are of great therapeutic interest. The mechanism of action may involve the inhibition of pro-inflammatory cytokines and pathways .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. For instance, it has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of mitochondrial function and reactive oxygen species (ROS) generation . Further research is needed to elucidate the specific pathways involved and the effectiveness in various cancer types.
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical concentration, confirming its potential as an effective antioxidant agent.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 cytokines. This suggests a promising role in managing inflammatory conditions .
Future Directions
The biological activity of this compound presents numerous avenues for future research:
- Mechanistic Studies : Further investigation into the molecular mechanisms underlying its antioxidant and anti-inflammatory effects.
- Clinical Trials : Conducting clinical trials to assess its efficacy and safety in humans.
- Formulation Development : Exploring its potential as an ingredient in nutraceuticals or pharmaceuticals aimed at oxidative stress-related diseases.
Q & A
What are the recommended methods for synthesizing Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate?
Category: Basic
Methodological Answer:
Synthesis typically involves cyclization and esterification steps. For example, racemic analogs of similar cyclohexadiene carboxylates are synthesized via Williamson etherification and controlled hydrolysis. Key steps include:
- Cyclization: Use of acidic catalysts like boron trifluoride diethyl etherate to form the cyclohexadiene ring .
- Esterification: Methyl ester introduction via reaction with methanol under anhydrous conditions.
- Challenges: Instability during hydrolysis can lead to aromatization. To mitigate this, use NaOH in water without co-solvents to minimize side reactions .
How should researchers handle and store this compound to ensure safety and stability?
Category: Basic
Methodological Answer:
Follow these protocols derived from safety data sheets and stability studies:
- Storage: Keep in airtight, light-resistant containers at ≤4°C to prevent degradation .
- Handling: Use inert gas (e.g., nitrogen) during transfers to avoid oxidation.
- Safety Measures:
What analytical techniques are most effective for quantifying this compound in plant extracts?
Category: Advanced
Methodological Answer:
Gas chromatography (GC) with flame ionization detection (FID) is optimal:
- Column: Polar capillary column (e.g., DB-WAX).
- Parameters:
- Validation: Ensure linearity (R² >0.99) and precision (RSD <5%) across triplicate runs.
| Solvent | Retention Time (min) | Quantification Limit (mg/mL) |
|---|---|---|
| Hexane | 28.75 | 0.76 |
| Acetonitrile | 28.74 | 0.44 |
| Data adapted from saffron extract studies |
How can conflicting data on the genotoxic potential of structurally related compounds inform safety assessments?
Category: Advanced
Methodological Answer:
While in vitro studies on 2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde (a related aldehyde) show no genotoxicity , researchers should:
- Assay Selection: Conduct bacterial reverse mutation (Ames test) and mammalian cell micronucleus assays.
- Dose-Response Analysis: Use concentrations below cytotoxic thresholds to avoid false negatives.
- Reconciliation: Compare results with structural analogs and evaluate metabolic pathways (e.g., ester hydrolysis to aldehydes) .
What are the best practices for structural elucidation using X-ray crystallography?
Category: Basic
Methodological Answer:
- Crystallization: Optimize solvent mixtures (e.g., hexane/ethyl acetate) to obtain single crystals.
- Data Collection: Use synchrotron radiation for high-resolution data (≤1.0 Å).
- Refinement: Apply SHELXL for small-molecule refinement, ensuring R-factor convergence below 5% .
What strategies mitigate instability during hydrolysis of derivatives?
Category: Advanced
Methodological Answer:
To prevent aromatization during ester hydrolysis:
- Controlled Conditions: Use mild bases (e.g., TMSOK) or aqueous NaOH (2.05 eq.) without co-solvents .
- Monitoring: Track reaction progress via TLC or NMR to halt hydrolysis before degradation.
- Temperature: Maintain ≤25°C to slow side reactions.
How does solvent choice impact extraction efficiency from natural sources?
Category: Basic
Methodological Answer:
Non-polar solvents (e.g., hexane) yield higher recovery for lipophilic compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
